molecular formula C14H7IN2O B11801202 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile

2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile

Katalognummer: B11801202
Molekulargewicht: 346.12 g/mol
InChI-Schlüssel: VELBFCBCTXSLAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is a chemical compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the iodophenyl group and the benzo[d]oxazole moiety in its structure makes it a compound of interest for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and suitable ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions can yield biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

Wirkmechanismus

The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzo[d]oxazole moiety can interact with nucleic acids or other biomolecules. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile
  • 2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbonitrile
  • 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile

Uniqueness

2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily replaced by other functional groups through substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Eigenschaften

Molekularformel

C14H7IN2O

Molekulargewicht

346.12 g/mol

IUPAC-Name

2-(3-iodophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H7IN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H

InChI-Schlüssel

VELBFCBCTXSLAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.